molecular formula C28H25N3O4S B2575704 2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 866348-87-0

2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2575704
CAS RN: 866348-87-0
M. Wt: 499.59
InChI Key: CCIOAIJKGMGGGR-UHFFFAOYSA-N
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Description

The compound “2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups including an ethoxy group, a phenyl group, a chromeno[2,3-d]pyrimidin-4-yl group, a thio group, and a methoxyphenyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The chromeno[2,3-d]pyrimidin-4-yl group, for instance, is a fused ring system that includes both a pyrimidine ring and a chromene ring . The presence of these rings could potentially influence the compound’s reactivity and stability .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of its various functional groups. For instance, the thio group could potentially participate in nucleophilic substitution reactions. Additionally, the chromeno[2,3-d]pyrimidin-4-yl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the ethoxy and methoxy groups could potentially increase the compound’s solubility in organic solvents .

Scientific Research Applications

Heterocyclic Synthesis

Elian, Abdelhafiz, and Abdelreheim (2014) discuss the synthesis of new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d]pyrimidine from compound 1a, leading to various heterocyclic compounds including chromeno and pyrimidin derivatives, characterized by IR, 1H-NMR, and mass spectral studies. This research demonstrates the molecule's role in the creation of polyfunctionally substituted heterocyclic compounds with potential pharmaceutical applications Elian, Abdelhafiz, & Abdelreheim, 2014.

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For instance, it could be interesting to study its potential biological activity given the presence of the chromeno[2,3-d]pyrimidin-4-yl group .

properties

IUPAC Name

2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-3-34-23-11-7-10-19-16-22-27(35-25(19)23)30-26(18-8-5-4-6-9-18)31-28(22)36-17-24(32)29-20-12-14-21(33-2)15-13-20/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIOAIJKGMGGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide

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